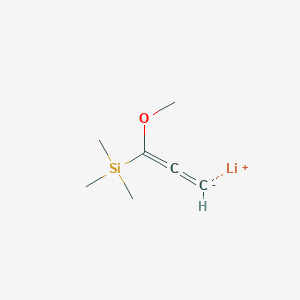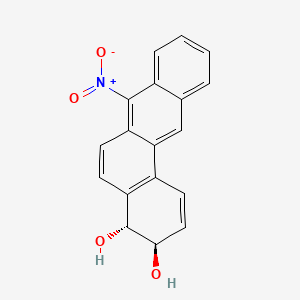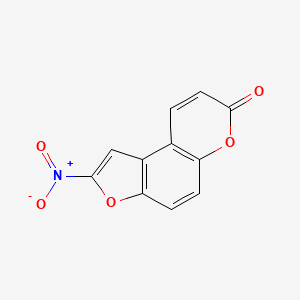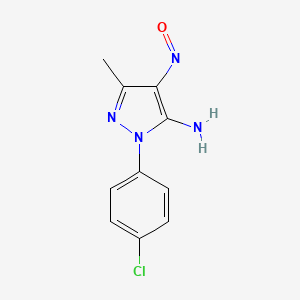
Lithium 3-methoxy-3-(trimethylsilyl)propadien-1-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium 3-methoxy-3-(trimethylsilyl)propadien-1-ide is a unique organolithium compound known for its reactivity and utility in synthetic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium 3-methoxy-3-(trimethylsilyl)propadien-1-ide typically involves the reaction of a suitable precursor with a lithium reagent. One common method is the reaction of 3-methoxy-3-(trimethylsilyl)propadiene with n-butyllithium in a suitable solvent such as tetrahydrofuran (THF) under an inert atmosphere . The reaction is usually carried out at low temperatures to control the reactivity and prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Lithium 3-methoxy-3-(trimethylsilyl)propadien-1-ide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Due to its strong nucleophilic nature, it can add to electrophiles such as carbonyl compounds.
Substitution Reactions: It can participate in substitution reactions where it replaces a leaving group in a molecule.
Coupling Reactions: It can be used in coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include electrophiles like aldehydes, ketones, and halides. The reactions are typically carried out in polar aprotic solvents such as THF or diethyl ether under an inert atmosphere to prevent moisture and air from affecting the reactivity .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic addition to an aldehyde would yield a secondary alcohol, while a substitution reaction with an alkyl halide would produce a new carbon-carbon bond.
Scientific Research Applications
Lithium 3-methoxy-3-(trimethylsilyl)propadien-1-ide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Material Science: It can be used in the preparation of novel materials with unique properties.
Pharmaceuticals: It may be used in the synthesis of pharmaceutical intermediates and active compounds.
Mechanism of Action
The mechanism of action of lithium 3-methoxy-3-(trimethylsilyl)propadien-1-ide involves its strong nucleophilic character, which allows it to attack electrophilic centers in other molecules. This nucleophilic attack leads to the formation of new bonds and the creation of complex molecular structures. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
Similar Compounds
Lithium trimethylsilylmethyl: Another organolithium compound with similar reactivity.
Lithium methoxypropadienide: Shares structural similarities but differs in the presence of the trimethylsilyl group.
Uniqueness
Lithium 3-methoxy-3-(trimethylsilyl)propadien-1-ide is unique due to the presence of both the methoxy and trimethylsilyl groups, which influence its reactivity and stability. The trimethylsilyl group provides steric protection, while the methoxy group can participate in additional chemical interactions .
Properties
CAS No. |
82200-98-4 |
|---|---|
Molecular Formula |
C7H13LiOSi |
Molecular Weight |
148.2 g/mol |
InChI |
InChI=1S/C7H13OSi.Li/c1-6-7(8-2)9(3,4)5;/h1H,2-5H3;/q-1;+1 |
InChI Key |
DQWYHNIRLZHXIS-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].COC(=C=[CH-])[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[4-(Octadecyloxy)phenyl]acetonitrile](/img/structure/B14414135.png)



![3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine](/img/structure/B14414178.png)



![1-Propyl-4-[(4-propylcyclohexyl)methoxy]cyclohexane](/img/structure/B14414199.png)

